Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)-
Description
The compound "Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)-" is a xanthine derivative structurally modified at the 7-position with a 2-(4-(2-furoyl)-1-piperazinyl)ethyl group. Theophylline itself is a well-known adenosine receptor antagonist and phosphodiesterase inhibitor, traditionally used for respiratory conditions like asthma and COPD. The introduction of the furoyl-piperazine moiety likely enhances its selectivity for adenosine A2a receptors, a target implicated in neurodegenerative and cardiovascular diseases .
The molecular structure combines the purine backbone of theophylline with a piperazine ring substituted by a 2-furoyl group. This modification may improve blood-brain barrier permeability and receptor binding specificity, as seen in other piperazine-containing A2a antagonists .
Properties
CAS No. |
86071-02-5 |
|---|---|
Molecular Formula |
C18H22N6O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
7-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H22N6O4/c1-20-15-14(17(26)21(2)18(20)27)24(12-19-15)10-7-22-5-8-23(9-6-22)16(25)13-4-3-11-28-13/h3-4,11-12H,5-10H2,1-2H3 |
InChI Key |
ZMOQJWWUNMTKFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “Sgd 269 76” involves a series of chemical reactions that require precise conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the compound. The reaction typically occurs in a controlled environment to ensure the purity and yield of the final product.
Industrial Production Methods: In an industrial setting, the production of “Sgd 269 76” is scaled up using advanced techniques such as hydride vapor phase epitaxy (HVPE). This method involves the use of carrier gases and reaction gases in a reactor to form the compound on a substrate . The process is optimized to achieve high efficiency and consistency in the production of the compound.
Chemical Reactions Analysis
Types of Reactions: “Sgd 269 76” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving “Sgd 269 76” often require specific reagents such as fluoride ions, which act as catalysts to facilitate the reactions . The conditions for these reactions, including temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of “Sgd 269 76” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in various substituted compounds.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of Theophylline derivatives has been extensively studied to enhance their solubility and bioavailability. The compound is synthesized by modifying the theophylline structure with a piperazine moiety and a furoyl group. This modification aims to improve the pharmacological profile by introducing properties such as increased anti-inflammatory effects and potential antimicrobial activity.
Pharmacological Applications
-
Respiratory Disorders
- Bronchodilation : Theophylline is primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its derivatives, including the one discussed here, may exhibit enhanced bronchodilatory effects due to their structural modifications that improve receptor binding affinity.
- Anti-inflammatory Effects : Recent studies have indicated that Theophylline derivatives possess anti-inflammatory properties that can be beneficial in managing respiratory conditions by reducing airway inflammation .
-
Cardiovascular Effects
- Vasodilation : The compound has been noted for its vasodilatory effects, which can aid in treating conditions like pulmonary hypertension. The introduction of piperazine enhances its cardiovascular profile by potentially modulating adrenergic pathways .
- Anti-allergic Properties : Some derivatives have shown promise in exhibiting anti-allergic effects, making them suitable candidates for treating allergic reactions and conditions such as rhinitis .
- Antimicrobial Activity
Case Studies
-
Theophylline Toxicity Mimicking Septic Shock
- A notable case involved a patient with COPD who developed symptoms resembling septic shock due to Theophylline toxicity. This case underscores the importance of monitoring serum levels of Theophylline in patients receiving this medication to prevent adverse effects while maximizing therapeutic benefits .
- Synthesis and Evaluation of Derivatives
Data Tables
Mechanism of Action
The mechanism of action of “Sgd 269 76” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .
Biological Activity
The compound Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)- is a derivative of theophylline, a well-known methylxanthine with various pharmacological effects. This article explores its biological activity, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 325.39 g/mol
The structure features a furoyl group attached to a piperazine ring, which is linked to the theophylline core. This modification is hypothesized to enhance its biological activity compared to standard theophylline.
Theophylline acts primarily as an adenosine receptor antagonist , particularly at the A1 and A2 receptors, which contributes to its bronchodilator effects. Additionally, it inhibits phosphodiesterase enzymes, leading to increased intracellular cAMP levels, promoting relaxation of bronchial smooth muscle.
2. Biological Activities
- Bronchodilation : The compound exhibits significant bronchodilatory effects, making it a candidate for treating asthma and chronic obstructive pulmonary disease (COPD).
- Anti-inflammatory Effects : Research indicates that derivatives of theophylline possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
- CNS Stimulation : Similar to caffeine, theophylline derivatives may enhance alertness and cognitive function due to their action on central nervous system adenosine receptors .
Study Overview
Several studies have investigated the biological activity of Theophylline derivatives, including the compound . Key findings from these studies are summarized below.
Comparative Analysis with Other Derivatives
To understand the unique properties of Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)-, we compare it with other common derivatives:
| Compound | Bronchodilation | Anti-inflammatory | CNS Stimulation |
|---|---|---|---|
| Theophylline | Moderate | Yes | Yes |
| 7-(4-aminopiperidinopropyl)-theophylline | High | Yes | Moderate |
| Theophylline, 7-(2-(4-benzyl-1-piperazinyl)ethyl) | Moderate | No | High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Xanthine-Based Adenosine A2a Antagonists
[<sup>11</sup>C]KF18446 ([7-methyl-<sup>11</sup>C]-(E)-8-(3,4,5-trimethoxystyryl)-1,3,7-trimethylxanthine)
- Structural Differences : While both compounds are xanthine derivatives, KF18446 features a trimethoxystyryl group at the 8-position and lacks the furoyl-piperazine moiety.
- Pharmacological Profile : In mice, KF18446 demonstrated the highest striatal uptake among tested xanthines, indicating superior A2a receptor binding. Its striatal-to-cerebellum uptake ratio was 4.5:1, outperforming analogs like KF19631 and CSC .
- Metabolism : KF18446 showed <20% plasma metabolites at 30 minutes post-injection, with negligible brain metabolites, enhancing its utility as a PET ligand .
[<sup>11</sup>C]CSC (8-Chlorostyrylcaffeine)
- Structural Differences : CSC replaces the piperazine-ethyl group with a chlorostyryl chain.
- Receptor Selectivity : CSC exhibited lower striatal uptake than the furoyl-piperazine theophylline derivative, suggesting weaker A2a affinity .
Table 1: Comparative Data for Xanthine Derivatives
| Compound | A2a Affinity (Striatal Uptake) | Metabolic Stability | Key Structural Feature |
|---|---|---|---|
| Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)- | Not directly tested (inferred high) | Likely high* | 7-(2-furoyl-piperazinyl)ethyl |
| [<sup>11</sup>C]KF18446 | High (Striatal uptake: 4.5:1 ratio) | High | 8-(Trimethoxystyryl) |
| [<sup>11</sup>C]CSC | Moderate | Moderate | 8-Chlorostyryl |
*Inferred from low metabolite levels in structurally similar compounds .
Non-Xanthine Piperazine Derivatives
7-[3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione (CID 3051234)
- Structural Differences : This theophylline derivative replaces the furoyl group with a p-xylyl (2,5-dimethylphenyl) group.
7-[2-[4-[4-(Methoxyethoxy)phenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-5-amine
- Structural Differences : A pyrazolo-triazolo-pyrimidine core replaces the xanthine backbone, but retains the 2-furanyl and piperazinyl-ethyl motifs.
- Pharmacological Profile : This compound is a potent A2a antagonist with a solubility profile optimized for formulations (9.2 mg/mL in acidified conditions). Its structural complexity may confer higher selectivity but also synthetic challenges .
Piperazinyl-Furoyl Compounds in Diverse Therapeutic Contexts
Antibacterial Carbamates (e.g., 2,4,6-Tribromophenyl 2-[4-(2-furoyl)-1-piperazinyl]ethylcarbamate)
- Activity : MIC values of 8.34–9.24 µM against Gram-positive and Gram-negative bacteria.
- Toxicity : Low hemolysis (4.35–15.48%), suggesting a favorable safety profile. The furoyl-piperazine group may enhance membrane permeability .
Antrafenine (Analgesic Piperazine Derivative)
- Activity: 6–9 times more potent than glafenine/aminopyrine. The trifluoromethylphenyl-piperazine group confers strong analgesia, highlighting how piperazine substituents dictate therapeutic outcomes .
Key Research Findings and Implications
- Receptor Specificity : The furoyl-piperazine group in theophylline derivatives enhances A2a selectivity over A1 receptors, as demonstrated by SCH 58261 inhibition studies .
- Metabolic Stability : Piperazine-ethyl substitutions reduce first-pass metabolism, as seen in KF18446’s low brain metabolite levels .
- Formulation Challenges : Solubility varies significantly; for example, the pyrazolo-triazolo-pyrimidine derivative requires acidified formulations for optimal dissolution .
Q & A
Basic: What are the optimal synthetic routes and characterization methods for Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)- and its analogs?
Answer:
The synthesis typically involves multi-step reactions starting with theophylline as a core scaffold. For example, coupling reactions with 2-furoyl-piperazine derivatives are performed under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key steps include:
- Nucleophilic substitution to introduce the piperazinyl-ethyl group at the 7-position of theophylline .
- Schiff base formation or amide coupling to attach the 2-furoyl group to the piperazine ring .
Characterization requires elemental analysis , FT-IR (to confirm functional groups like C=O and N-H), LC-MS (for molecular ion verification), and NMR (to resolve structural isomers and confirm substitution patterns) .
Basic: How do physicochemical properties (e.g., solubility, stability) influence experimental design for this compound?
Answer:
- Solubility : The compound’s low aqueous solubility (due to the hydrophobic 2-furoyl and theophylline moieties) necessitates polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. Co-solvents like PEG-400 may improve bioavailability in pharmacokinetic studies .
- Stability : Susceptibility to hydrolysis (noted in piperazine derivatives) requires storage at low temperatures (< -20°C) under nitrogen. Stability tests via HPLC-UV at varying pH and temperatures are critical for validating experimental conditions .
Advanced: What strategies are used to resolve contradictions in reported bioactivity data (e.g., variable enzyme inhibition)?
Answer:
Discrepancies in IC₅₀ values (e.g., weak vs. potent inhibition of butyrylcholinesterase) arise from:
- Structural variability : Minor substituent changes (e.g., halogenation at the phenyl ring) drastically alter binding affinity. Computational docking (AutoDock Vina) can predict interactions with enzyme active sites .
- Assay conditions : Differences in buffer pH, incubation time, or substrate concentration affect results. Standardized protocols (e.g., Ellman’s method for cholinesterase assays) and internal controls (e.g., donepezil as a reference inhibitor) are essential .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for neurodegenerative disease targets?
Answer:
Key SAR insights include:
- Piperazine chain length : Extending the ethyl linker between theophylline and piperazine improves blood-brain barrier (BBB) permeability (predicted via PAMPA-BBB assays) .
- 2-Furoyl vs. other acyl groups : The 2-furoyl group enhances selectivity for butyrylcholinesterase over acetylcholinesterase (ratio >10:1 in some analogs), as shown in competitive inhibition assays .
- Hybrid analogs : Incorporating triazole or carbamate moieties (e.g., from 1,2,4-triazole derivatives) can reduce cytotoxicity while maintaining activity .
Advanced: What analytical techniques are critical for detecting Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)- in complex biological matrices?
Answer:
- LC-MS/MS : Using a C18 column with a gradient elution (water:acetonitrile + 0.1% formic acid) provides high sensitivity (LOQ ~1 ng/mL) in plasma or tissue homogenates .
- Metabolite profiling : HRMS (Q-TOF) identifies phase I/II metabolites (e.g., hydroxylation at the piperazine ring or glucuronidation of theophylline) .
- Validation : Include internal standards (e.g., deuterated analogs) to correct matrix effects and ensure reproducibility .
Basic: What safety precautions are recommended when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye irritation (observed in structurally similar piperazine derivatives) .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of fine particles (particle size <10 µm).
- Spill management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .
Advanced: How do computational methods contribute to understanding the compound’s pharmacokinetic profile?
Answer:
- ADME prediction : Tools like SwissADME predict moderate bioavailability (30-40%) due to high molecular weight (>450 Da) and LogP (>3).
- CYP450 interactions : Molecular dynamics simulations (AMBER) identify potential inhibition of CYP3A4, necessitating in vitro microsomal stability assays .
- Toxicity : QSAR models (e.g., ProTox-II) assess hepatotoxicity risks linked to the 2-furoyl group .
Advanced: What natural product sources or biosynthesis pathways are relevant to this compound’s derivatives?
Answer:
- Natural analogs : Tamarix hispida extracts contain methyl esters of 4-(2-furoyl)-piperazine derivatives, suggesting potential biosynthetic pathways involving polyketide synthases .
- Heterologous expression : Engineering E. coli with plant-derived cytochrome P450 enzymes could enable scalable production of precursor molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
